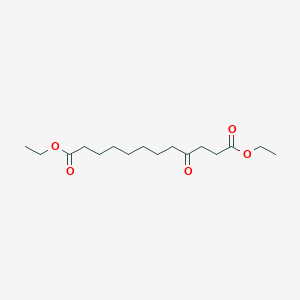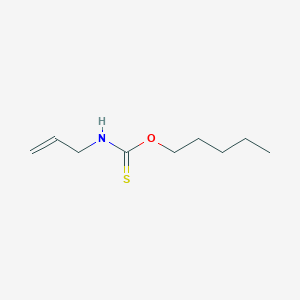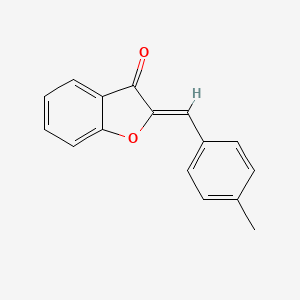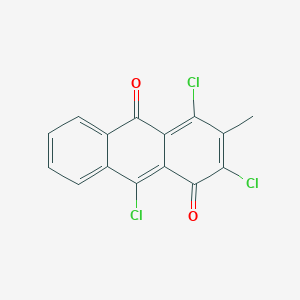
2,4,9-Trichloro-3-methylanthracene-1,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,9-Trichloro-3-methylanthracene-1,10-dione is a chemical compound belonging to the anthraquinone family It is characterized by the presence of three chlorine atoms and a methyl group attached to the anthracene-1,10-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9-Trichloro-3-methylanthracene-1,10-dione typically involves the chlorination of 3-methylanthracene-1,10-dione. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The reaction conditions often include elevated temperatures and the use of a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,9-Trichloro-3-methylanthracene-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,9-Trichloro-3-methylanthracene-1,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,9-Trichloro-3-methylanthracene-1,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Rubianthraquinone: A hydroxyanthraquinone with similar structural features.
Rubiadin: Another dihydroxyanthraquinone with a methyl group at position 2.
Uniqueness
2,4,9-Trichloro-3-methylanthracene-1,10-dione is unique due to the presence of three chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity compared to other anthraquinones. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
| 95683-93-5 | |
Fórmula molecular |
C15H7Cl3O2 |
Peso molecular |
325.6 g/mol |
Nombre IUPAC |
2,4,9-trichloro-3-methylanthracene-1,10-dione |
InChI |
InChI=1S/C15H7Cl3O2/c1-6-11(16)9-10(15(20)12(6)17)13(18)7-4-2-3-5-8(7)14(9)19/h2-5H,1H3 |
Clave InChI |
PDACTTIJRMDVJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(C3=CC=CC=C3C(=O)C2=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione](/img/structure/B14352323.png)

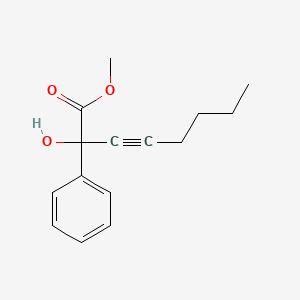
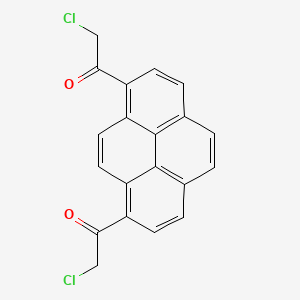

![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)
